![molecular formula C9H9BrO2S B6186126 3-(bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione CAS No. 2624142-36-3](/img/no-structure.png)
3-(bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
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Overview
Description
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .
Synthesis Analysis
Bromomethyl compounds can be synthesized from various methods. For instance, one study discussed the synthesis of various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile .Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be analyzed using various spectroscopic techniques. For instance, Infrared (IR), 1H-NMR, 13C-NMR, and Mass spectroscopy techniques are often used .Chemical Reactions Analysis
Bromomethyl compounds are highly reactive and can participate in a variety of chemical reactions. For example, they can undergo Suzuki cross-coupling reactions .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione involves the bromination of 2,3-dihydro-1lambda6-benzothiophene-1,1-dione followed by the reaction of the resulting brominated compound with formaldehyde.", "Starting Materials": [ "2,3-dihydro-1lambda6-benzothiophene-1,1-dione", "Bromine", "Formaldehyde", "Acetic acid", "Sodium acetate", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1lambda6-benzothiophene-1,1-dione (1.0 g) in acetic acid (10 mL) and add bromine (1.2 mL) dropwise with stirring at room temperature. Continue stirring for 2 hours.", "Step 2: Add sodium acetate (1.5 g) to the reaction mixture and stir for 30 minutes.", "Step 3: Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 4: Combine the organic layers and wash with water (2 x 20 mL), then dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in formaldehyde (10 mL) and add hydrogen peroxide (1.0 mL) and sodium hydroxide (1.0 g). Stir the mixture at room temperature for 2 hours.", "Step 7: Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 8: Combine the organic layers and wash with water (2 x 20 mL), then dry over anhydrous sodium sulfate.", "Step 9: Concentrate the organic layer under reduced pressure to obtain the final product, 3-(bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione." ] } | |
CAS RN |
2624142-36-3 |
Product Name |
3-(bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
Molecular Formula |
C9H9BrO2S |
Molecular Weight |
261.1 |
Purity |
95 |
Origin of Product |
United States |
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